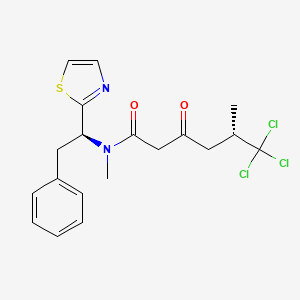

4-O-Demethylbarbamide

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C19H21Cl3N2O2S |

|---|---|

Peso molecular |

447.8 g/mol |

Nombre IUPAC |

(5S)-6,6,6-trichloro-N,5-dimethyl-3-oxo-N-[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]hexanamide |

InChI |

InChI=1S/C19H21Cl3N2O2S/c1-13(19(20,21)22)10-15(25)12-17(26)24(2)16(18-23-8-9-27-18)11-14-6-4-3-5-7-14/h3-9,13,16H,10-12H2,1-2H3/t13-,16-/m0/s1 |

Clave InChI |

GCGQHSSXJBSDGG-BBRMVZONSA-N |

SMILES isomérico |

C[C@@H](CC(=O)CC(=O)N(C)[C@@H](CC1=CC=CC=C1)C2=NC=CS2)C(Cl)(Cl)Cl |

SMILES canónico |

CC(CC(=O)CC(=O)N(C)C(CC1=CC=CC=C1)C2=NC=CS2)C(Cl)(Cl)Cl |

Sinónimos |

4-O-demethylbarbamide barbamide |

Origen del producto |

United States |

Elucidation of the Biosynthetic Pathway:

Enzyme Identification and Characterization: A key research focus should be the identification of the specific enzyme responsible for the O-demethylation in the barbamide (B1252183) pathway. This could involve targeted gene knockout studies within the bar gene cluster in the heterologous host, followed by biochemical assays with purified enzymes to confirm their function.

Metabolic Engineering: Further metabolic engineering of the heterologous expression system could be employed to potentially increase the yield of 4-O-Demethylbarbamide and to produce other novel analogs.

Comprehensive Biological Profiling and Mechanistic Studies:

Broad-Spectrum Bioactivity Screening: 4-O-Demethylbarbamide should be screened against a wide range of biological targets and in various disease models, including cancer cell lines, inflammatory assays, and assays for antimicrobial activity.

Neuroactivity Assessment: Based on the findings for barbamide (B1252183), it is crucial to investigate the potential neuroactive properties of this compound. This would involve binding assays with a panel of CNS receptors and functional assays to assess its impact on neuronal signaling. nih.gov

Mode of Action Studies: Research should be directed at understanding the molecular mechanism behind its potent molluscicidal activity. This could involve identifying the specific cellular target in snails.

Development of a Total Synthesis Route:

Synthetic Strategy Design: The development of a total chemical synthesis for 4-O-Demethylbarbamide is a high-priority objective. This would provide a reliable supply of the compound for research purposes and would not be dependent on the complexities of culturing or heterologous expression.

Analog Synthesis and SAR Studies: A successful synthetic route would enable the creation of a library of structural analogs. This would be invaluable for conducting detailed SAR studies to identify the key structural features responsible for its biological activities and to potentially optimize its potency and selectivity.

By pursuing these research avenues, the scientific community can build upon the initial discovery of this compound to fully uncover its biosynthetic origins, therapeutic potential, and molecular mechanisms of action.

Biosynthetic Pathways and Enzymology

Elucidation of the Hybrid Nonribosomal Peptide Synthetase (NRPS) / Polyketide Synthase (PKS) Pathway

The molecular architecture of barbamide (B1252183), and by extension 4-O-demethylbarbamide, is constructed by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. Precursor incorporation studies have shown that the pathway utilizes L-leucine, acetate, L-phenylalanine, and L-cysteine as its fundamental building blocks nih.gov. A key feature of this pathway is the formation of an unusual trichloroleucyl starter unit, which initiates the assembly process nih.gov. The genetic and enzymatic organization follows a co-linear model, where the sequence of domains and modules in the enzymes corresponds to the order of monomer incorporation into the final product nih.gov.

The genetic blueprint for barbamide synthesis was discovered in the marine cyanobacterium Moorea producens (previously classified as Lyngbya majuscula). DNA sequence analysis revealed a 26 kb gene cluster composed of 12 open reading frames, designated barA through barK nih.govresearchgate.net. This cluster contains all the necessary genes for the NRPS and PKS modules, as well as the tailoring enzymes required for modifications such as chlorination and cyclization nih.gov. The heterologous expression of this entire gene cluster is the key to producing this compound.

Table 1: Genes of the Barbamide (bar) Biosynthetic Cluster and Their Putative Functions

| Gene | Encoded Protein/Domain | Putative Function in Barbamide Biosynthesis |

|---|---|---|

| barA | Peptidyl Carrier Protein (PCP) | Binds L-leucine for subsequent modification. |

| barB1 | Non-heme iron(II) halogenase | Part of the tandem system for trichlorination of leucine nih.govresearchgate.net. |

| barB2 | Non-heme iron(II) halogenase | Works with BarB1 to achieve full trichlorination of leucine nih.govresearchgate.net. |

| barC | Thioesterase (TEII) | Potentially plays a proofreading or editing role. |

| barD | Adenylation (A) domain | Activates L-leucine to initiate the pathway. |

| barE | NRPS/PKS Hybrid | Contains domains for processing the starter unit and the first chain extension. |

| barF | PKS Module | Catalyzes polyketide chain extension. |

| barG | NRPS Module | Incorporates L-phenylalanine and L-cysteine; contains the terminal TE domain. |

| barH | Acyltransferase (AT) | Loads extender units onto the PKS module. |

| barI | Oxidoreductase | Involved in tailoring steps, possibly thiazole (B1198619) formation. |

| barJ | Dehydrogenase | Involved in tailoring steps, possibly E-double bond formation. |

| barK | Uncharacterized | Putative tailoring enzyme; specific function not fully elucidated nih.govresearchgate.net. |

The bar gene cluster encodes a series of remarkable enzymes that perform highly specific and unusual catalytic reactions to assemble the final molecule.

A defining feature of the barbamide scaffold is its trichloromethyl group, which originates from the chlorination of the unactivated pro-R methyl group of an L-leucine substrate nih.gov. This transformation is accomplished by the tandem action of two non-heme iron(II)-dependent halogenases, BarB1 and BarB2 nih.govresearchgate.net. These enzymes require iron(II), molecular oxygen, and chloride to function mdpi.com. In vitro reconstitution of this step has demonstrated their complementary roles in achieving the triple chlorination that forms the trichloroleucine starter unit nih.gov. Isotope-labeling studies suggest this occurs via a two-step process, with an initial dichlorination event followed by a final monochlorination to yield the trichlorinated precursor nih.gov.

In many NRPS and hybrid PKS/NRPS pathways, the release and cyclization of the final product are catalyzed by a C-terminal thioesterase (TE) domain nih.govnih.govresearchgate.net. In the barbamide pathway, a TE domain is located at the C-terminus of the final NRPS module, BarG. This domain is responsible for catalyzing the head-to-tail macrolactamization that forms the core ring structure of the molecule nih.gov. The enzyme cleaves the bond tethering the completed linear precursor to the synthetase and facilitates an intramolecular nucleophilic attack to release the cyclized product nih.gov. While the bar cluster also contains the gene barK, its precise role has not been fully characterized, and the terminal TE domain of BarG is considered the primary catalyst for the final cyclization and release step.

The native natural product, barbamide, features an O-methyl group. The biosynthesis is presumed to involve an S-adenosyl methionine (SAM)-dependent methyltransferase to install this group during or after the assembly of the molecular backbone. A putative methyltransferase (MT) domain is located within one of the PKS modules of the assembly line.

The production of this compound is a direct consequence of the heterologous expression of the bar gene cluster in Streptomyces venezuelae. The absence of the O-methyl group in the final product isolated from this host suggests that the native cyanobacterial methyltransferase is either not expressed, is not functional in the new host, or that the host lacks the specific machinery to support its activity. This phenomenon demonstrates how heterologous expression can lead to the generation of novel analogs by omitting specific tailoring steps present in the original biosynthetic pathway.

The assembly of the barbamide backbone involves several complex and atypical enzymatic steps. Following the trichlorination of L-leucine, the resulting starter unit undergoes a one-carbon truncation nih.gov. The trichloroleucine is decarboxylated and oxidized to form a trichloroisovaleric acid intermediate, which is then extended with an acetate unit nih.gov. Further elongation proceeds through the sequential incorporation of L-phenylalanine and L-cysteine by the NRPS modules nih.gov. The cysteine residue undergoes modification, including cyclization and oxidation, to form the characteristic thiazole ring found in the final molecule nih.gov.

Comparison of this compound Biosynthesis with Parent Barbamide Pathway

The biosynthesis of this compound was discovered through the heterologous expression of the barbamide (bar) biosynthetic gene cluster in a terrestrial actinobacterium, Streptomyces venezuelae. This landmark achievement represented the first successful functional expression of a marine cyanobacterial nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) gene cluster in a genetically tractable host. The production of a novel analogue, rather than the parent compound, highlights key differences in the enzymatic capabilities and precursor availability between the native and heterologous hosts.

The core biosynthetic machinery for both barbamide and this compound is identical, dictated by the bar gene cluster. This cluster orchestrates a hybrid NRPS-PKS assembly line that utilizes acetate, L-phenylalanine, L-cysteine, and L-leucine as primary precursors nih.gov. The pathway is notable for several unique enzymatic transformations, including the chlorination of a leucine starter unit to form a trichloroleucyl precursor, a one-carbon truncation, the formation of an E-double bond, and the generation of a thiazole ring from cysteine nih.govnih.gov.

The critical divergence in the pathways occurs at a final tailoring step: the O-methylation at the C-4 position. In the native producer, M. producens, a methyltransferase enzyme encoded within the bar cluster is responsible for methylating the hydroxyl group at C-4, yielding barbamide. However, when the bar cluster is expressed in S. venezuelae, this O-methylation step does not occur, resulting in the accumulation of this compound.

This omission is likely due to one of several factors:

Enzyme Incompatibility: The cyanobacterial methyltransferase domain within the PKS module may not be efficiently recognized or functional within the Streptomyces cellular environment.

Substrate Unavailability: The heterologous host may lack a sufficient supply of the specific S-adenosylmethionine (SAM) cosubstrate in the necessary cellular compartment for the methyltransferase to act.

Improper Protein Folding: The complex multi-domain PKS enzyme may not fold into its fully active conformation in the actinobacterial host, leading to a loss of function for the methyltransferase domain.

The proposed biosynthetic pathways for both compounds are illustrated below, highlighting the key methylation step that differentiates them.

| Step | Barbamide Pathway (in M. producens) | This compound Pathway (in S. venezuelae) | Key Enzyme/Domain |

| 1 | Assembly of the polyketide-peptide backbone from precursors. | Assembly of the polyketide-peptide backbone from precursors. | NRPS/PKS modules (bar cluster) |

| 2 | Cyclization and release of the core structure. | Cyclization and release of the core structure. | Thioesterase (TE) domain |

| 3 | O-methylation at the C-4 position. | No O-methylation occurs. | Methyltransferase (MT) domain |

| Final Product | Barbamide | This compound | - |

Genomic and Metagenomic Approaches for Biosynthetic Gene Cluster Discovery

The discovery of novel natural products and their biosynthetic pathways has been revolutionized by genomic and metagenomic techniques. These approaches bypass the need for traditional cultivation and activity-based screening, allowing for the direct exploration of the genetic potential of microorganisms from various environments. Cyanobacteria, in particular, have been identified as a rich source of unique NRPS/PKS gene clusters, many of which are "orphan" clusters, meaning their corresponding metabolic products have not yet been identified researchgate.netrsc.org.

Genomic Mining: This strategy involves sequencing the genome of a known producer of a bioactive compound, like M. producens, and using bioinformatic tools to identify the biosynthetic gene cluster (BGC) responsible for its production. The bar cluster was one of the first NRPS/PKS BGCs to be identified and characterized from a marine cyanobacterium nih.govnih.gov. Modern genome mining tools, such as antiSMASH and PRISM, can predict BGCs and even infer the structure of the resulting natural product based on the sequence and organization of catalytic domains within the encoded enzymes nih.gov. This in silico analysis guides the targeted isolation of new compounds and facilitates the discovery of novel enzymatic functions. For instance, a survey of publicly available cyanobacterial genomes revealed that approximately 16% contain putative lipopeptide BGCs, suggesting a widespread capacity for producing compounds structurally related to barbamide researchgate.net.

Metagenomics: This approach extends genome mining to the collective genetic material of an entire microbial community from an environmental sample (e.g., marine sediment, microbial mats, or sponges) biorxiv.org. By constructing metagenomic libraries and screening them for sequences homologous to known biosynthetic genes (e.g., ketosynthase or adenylation domains of PKS and NRPS systems, respectively), researchers can uncover novel BGCs from unculturable microorganisms. This culture-independent method provides access to a vast and previously untapped reservoir of biosynthetic diversity. The discovery of numerous NRPS/PKS gene clusters in cyanobacteria that could not be linked to known natural products underscores the immense potential of these organisms for future drug discovery efforts researchgate.net.

These genomic and metagenomic strategies are not only crucial for discovering new BGCs but also for understanding the distribution and evolution of known pathways, like that of barbamide. Identifying variants of the bar cluster in different cyanobacterial species or environmental samples could lead to the discovery of a whole family of related lipopeptides with potentially diverse biological activities.

| Approach | Description | Application in Barbamide-like Discovery | Key Advantages |

| Genome Mining | Sequencing and bioinformatic analysis of individual microbial genomes to identify BGCs. | Identification of the original bar cluster in M. producens; searching other sequenced cyanobacterial genomes for homologous clusters. | Directly links a BGC to a specific organism; allows for targeted genetic manipulation. |

| Metagenomics | Sequencing of DNA extracted directly from an environmental sample to study the collective genomes of the microbial community. | Screening marine environmental DNA for sequences similar to the bar cluster to find novel variants from uncultured cyanobacteria. | Accesses the genetic potential of the vast majority of microbes that cannot be cultured in the lab. |

Heterologous Expression and Production Strategies

Challenges in Sourcing Marine Natural Products from Native Organisms

The journey from the discovery of a marine natural product to its clinical application is fraught with obstacles, primarily related to the sustainable and large-scale supply of the compound. animalsaroundtheglobe.comfrontiersin.org These challenges are particularly pronounced for compounds derived from marine microorganisms like cyanobacteria.

A significant hurdle in the development of marine natural products is the often minuscule quantities produced by the native organisms. acs.org Marine invertebrates and bacteria are rich sources of bioactive secondary metabolites, but the target compounds are typically present in very low concentrations. frontiersin.orgnih.gov This low natural yield makes it economically and logistically unfeasible to rely on direct harvesting from the environment for preclinical and clinical studies, let alone for commercial production. acs.org The supply problem is a major drawback for the drug development of marine natural products. acs.org

The scarcity of these compounds in their natural habitat necessitates the collection of large amounts of the source organism, which can have detrimental effects on marine ecosystems. animalsaroundtheglobe.com Furthermore, the supply of the raw material needed for research and development is often rare and difficult to access. frontiersin.org This limitation underscores the need for alternative production methods that are both sustainable and scalable. animalsaroundtheglobe.commdpi.com

Compounding the issue of low yields is the inherent difficulty in cultivating many marine microorganisms under laboratory conditions. oup.comfrontiersin.org A large proportion of marine microorganisms are either uncultivable or cannot be genetically manipulated using current techniques. mdpi.com Even when cultivation is possible, marine cyanobacteria are often slow-growing, making it a time-consuming and inefficient process to generate sufficient biomass for compound extraction. oup.com

The successful cultivation of many microbes remains a challenge, hindering the exploration of their physiological and ecological roles. asm.org Specific nutritional requirements and the complex symbiotic relationships that exist in their natural marine environment are often difficult to replicate in a laboratory setting. nih.govfrontiersin.org For instance, some marine cyanobacteria may have specific light and nutrient physiologies that are not met by standard culture media. asm.org The lack of robust genetic tools for many non-model cyanobacterial species further impedes efforts to genetically engineer them for enhanced production. frontiersin.orgdntb.gov.uanih.gov These cultivation and genetic manipulation bottlenecks make it clear that relying on the native producers is often not a viable long-term strategy. oup.com

Heterologous Expression Systems for Biosynthetic Gene Clusters

To circumvent the challenges of direct sourcing, scientists have turned to heterologous expression, a powerful technique that involves transferring the genetic blueprint for a natural product—the biosynthetic gene cluster (BGC)—from the native organism into a more amenable host. nih.govnih.govrsc.org This approach not only provides a sustainable and scalable production platform but also opens up avenues for engineering novel derivatives of the natural product. researchgate.netnih.gov

The heterologous expression of the barbamide (B1252183) biosynthetic gene cluster from the marine cyanobacterium Moorea producens in a terrestrial host successfully produced 4-O-demethylbarbamide, a new analog of the parent compound, barbamide. nih.govnih.gov This achievement was a landmark demonstration of the feasibility of expressing complex marine cyanobacterial BGCs in a heterologous system. nih.govmdpi.com

The choice of the heterologous host is a critical factor for the successful production of the target compound. mdpi.com Streptomyces species are widely regarded as excellent hosts for expressing BGCs from other bacteria, including those from marine origins. nih.govnih.gov These bacteria are known for their ability to produce a vast array of secondary metabolites and possess the necessary metabolic precursors and enzymatic machinery for the biosynthesis of complex molecules like polyketides and nonribosomal peptides. nih.govnih.gov

For the production of this compound, the terrestrial actinobacterium Streptomyces venezuelae was chosen as the heterologous host. nih.govnih.gov A key strategy in preparing this host was the engineering of a strain, S. venezuelae DHS2001, in which the native picromycin (B8209504) polyketide synthase (PKS) BGC was deleted. mdpi.com This modification minimizes the host's own secondary metabolite production, thereby reducing competition for precursors and energy, and simplifying the purification of the desired heterologous product. The use of such engineered "clean" host strains is a common practice to improve the yields of heterologously expressed natural products. nih.gov

Table 1: Comparison of Native Producer and Heterologous Host for Barbamide Production

| Feature | Moorea producens (Native Producer) | Streptomyces venezuelae (Heterologous Host) |

| Growth Rate | Slow | Relatively Fast |

| Genetic Tools | Limited/Undeveloped dntb.gov.ua | Well-established nih.gov |

| Cultivation | Difficult, requires specific conditions oup.comasm.org | Relatively straightforward, standard lab conditions nih.gov |

| Product | Barbamide | This compound nih.govnih.gov |

| Scalability | Low acs.org | High nih.gov |

The transfer of a large BGC, such as the 26 kb barbamide gene cluster (barA–barK), into a new host requires sophisticated molecular biology techniques. nih.gov This process typically involves cloning the entire BGC into a specialized vector capable of replicating and being maintained in both an intermediate host like E. coli for manipulation and the final expression host, in this case, Streptomyces. asm.orggoogle.com

Recombination-based cloning methods are often employed to capture large DNA fragments directly from the genome of the native producer. nih.govpnas.org These vectors are engineered to contain specific elements that facilitate the transfer and integration of the BGC into the host's chromosome or allow it to exist as a stable, replicating plasmid. asm.orggoogle.com For the barbamide cluster, the genes were cloned into a replicative E. coli-Streptomyces shuttle vector. nih.gov These shuttle vectors are designed to be modular, allowing for the easy exchange of components like promoters and resistance markers to optimize expression. asm.org

Once the BGC is successfully transferred into the heterologous host, the next crucial step is to optimize the fermentation conditions to maximize the yield of the target compound. nih.govbiorxiv.org This is often an iterative process involving the systematic variation of multiple parameters.

Key factors that are typically optimized include:

Culture Media Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of essential minerals and trace elements, can significantly impact cell growth and secondary metabolite production.

Inducer Concentration: If the expression of the BGC is under the control of an inducible promoter, the concentration of the inducing agent needs to be fine-tuned to achieve the desired level of gene expression without causing metabolic burden or toxicity to the host.

Fermentation Time: The production of secondary metabolites is often growth-phase dependent, necessitating the determination of the optimal harvest time.

In the case of this compound, optimizing the fermentation conditions of the recombinant S. venezuelae strain was essential for its successful production. nih.gov While specific details of the optimization process for this compound are not extensively published, the general principles of fermentation optimization would have been applied to achieve detectable and quantifiable yields of this novel compound. biorxiv.org The successful heterologous production of this compound serves as a compelling proof-of-concept for this strategy to not only produce known marine natural products but also to discover novel derivatives with potentially improved biological activities. nih.govmdpi.com

Overcoming Challenges such as Codon Usage and Promoter Compatibility

A significant hurdle in the heterologous expression of genes from one organism in another is the difference in codon usage and promoter recognition. huji.ac.ilidtdna.com The genetic code is degenerate, meaning multiple codons can specify the same amino acid, and organisms often exhibit a preference for certain codons. idtdna.com When expressing a gene from a GC-rich organism like a cyanobacterium in a host with a different GC content, the host may lack sufficient tRNAs for certain codons, leading to inefficient translation and low protein yields. huji.ac.ilwashington.edu

In the case of this compound production, the barbamide biosynthetic gene cluster from Moorea producens was expressed in the actinobacterium Streptomyces venezuelae. nih.gov Despite the large differences in GC content and codon usage between cyanobacteria and actinobacteria, the expression was successful. nih.gov This success was partly attributed to the preservation of the native intergenic regions and ribosome-binding sites of each gene in the cluster. rsc.org Furthermore, it was observed that the native promoter from Moorea was recognized by the S. venezuelae host, as transcripts of the barJ gene were detected. rsc.org

However, the production yield was low, which was hypothesized to be due to suboptimal codon usage. rsc.org It has been suggested that synthesizing and expressing codon-optimized genes corresponding to the S. venezuelae codon bias would likely improve the production of this compound. nih.gov

| Challenge | Strategy Employed/Proposed | Outcome/Potential Outcome |

| Codon Usage Bias | Preservation of native genetic elements; Proposed use of codon-optimized synthetic genes. nih.govrsc.org | Successful but low-yield production; Potentially significant improvement in yield. nih.gov |

| Promoter Compatibility | Use of a combination of the pikAI promoter and the native barbamide promoter. rsc.org | Successful transcription of parts of the gene cluster, indicating some level of compatibility. rsc.org |

Comparison of Production Yields and Efficiency Across Different Hosts

The heterologous production of this compound was achieved by expressing the entire barbamide biosynthetic gene cluster in an engineered strain of Streptomyces venezuelae DHS 2001, from which the native pikromycin (B1677795) polyketide synthase (PKS) gene cluster had been deleted. nih.govmdpi.com This resulted in the production of the novel barbamide derivative. nih.gov

While a precise yield for this compound was not explicitly stated in the primary literature, it was noted to be very low, at less than 1 µg/L. rsc.org This is in contrast to other heterologous expression efforts using the same host and vector system. For instance, the expression of tylosin (B1662201) PKS genes from S. fradiae yielded approximately 0.5 mg/L of tylactone. nih.gov Conversely, the expression of epothilone (B1246373) NRPS-PKS genes from the myxobacterium Sorangium cellulosum resulted in extremely low levels of epothilone, even lower than that of this compound. nih.gov

The choice of a heterologous host is critical. Streptomyces species are advantageous for expressing large PKS or NRPS pathways due to their ability to accommodate large genes compared to hosts like E. coli. nih.gov While cyanobactin ribosomal peptides have been successfully produced in E. coli, the production of more complex polyketides or hybrid polyketide-nonribosomal peptides from marine cyanobacteria in this host has not been as successful. nih.gov For example, shinorine (B1251615) was produced in E. coli, but at a low yield of 145 µg/L with significant accumulation of byproducts, indicating inefficient and unbalanced production due to genetic differences between cyanobacteria and E. coli. google.com

| Host Organism | Target Compound | Reported Yield | Reference |

| Streptomyces venezuelae | This compound | < 1 µg/L | rsc.org |

| Streptomyces venezuelae | Tylactone | ~0.5 mg/L | nih.gov |

| Streptomyces venezuelae | Epothilone | < 1 µg/L | nih.gov |

| Escherichia coli | Shinorine | 145 µg/L | google.com |

Potential for Metabolic Engineering to Generate Analogues

Metabolic engineering offers a powerful avenue for generating novel analogues of natural products like this compound. nih.govmdpi.com This can be achieved by modifying the biosynthetic pathway to alter the final chemical structure. The production of this compound itself is an example of pathway modification, as it is a new derivative of barbamide that lacks an O-methyl group. nih.govmdpi.com This was the result of the BarF-catalyzed O-methylation reaction not functioning in the S. venezuelae heterologous host for unknown reasons. rsc.org

The successful heterologous expression of the barbamide gene cluster opens the door to creating further insightful analogues through targeted genetic modifications. nih.gov For instance, the inactivation or alteration of specific enzymes within the pathway could lead to the accumulation of different intermediates or the incorporation of alternative building blocks. The generation of analogues is significant as they can exhibit improved or novel biological activities. For example, this compound showed several-fold improved molluscicidal activity compared to the parent compound, barbamide. nih.gov

The principles of systems metabolic engineering, which involve the integration of systems biology, synthetic biology, and evolutionary engineering, can be applied to optimize the production of desired analogues. nih.gov This could involve redirecting metabolic flux towards the production of specific precursors or attenuating competing pathways. mdpi.com The host-dependent expression of biosynthetic gene clusters has also been shown to generate unexpected analogues, highlighting the potential for discovering novel compounds by exploring different host organisms. researchgate.net

Biological Activities and Molecular Mechanisms

In vitro and in vivo (non-human, non-clinical) Biological Activity Spectrum

Molluscicidal Activity against Specific Organisms (e.g., Biomphalaria glabrata)

4-O-Demethylbarbamide has been identified as a potent molluscicidal agent, demonstrating significant activity against the freshwater snail Biomphalaria glabrata. This snail is a crucial intermediate host for the parasite Schistosoma mansoni, the causative agent of human schistosomiasis. Research has shown that this compound exhibits a lethal dose 50 (LD50) of 3.9 µM against B. glabrata. nih.gov The molluscicidal properties of this compound are of scientific interest due to the potential for controlling snail populations to interrupt the transmission cycle of schistosomiasis. nih.govresearchgate.net

The parent compound, barbamide (B1252183), was also originally identified for its toxicity to B. glabrata, showing a lethal concentration (LC100) of 10 µg/mL. The discovery and subsequent production of this compound through heterologous expression of the barbamide biosynthetic gene cluster have highlighted it as a more potent derivative. nih.gov

Comparative Potency with Parent Barbamide

Studies directly comparing this compound with its parent compound, barbamide, have established the superior potency of the demethylated analog. Research findings indicate that this compound possesses molluscicidal activity that is "several-fold" more potent than barbamide. nih.gov

A revised analysis of barbamide's potency determined its LD100 to be 22 µM. In direct comparison, this compound was found to have an LD50 of 3.9 µM (with a 95% confidence interval of 2.7–5.5 µM), underscoring its significantly enhanced activity against B. glabrata. nih.gov This increase in potency suggests that the absence of the O-methyl group in the 4-position is critical for its molluscicidal efficacy.

| Compound | Potency Measurement | Concentration (µM) | Source |

|---|---|---|---|

| This compound | LD50 | 3.9 | nih.gov |

| Barbamide | LD100 | 22 | nih.gov |

Mechanistic Investigations at the Molecular and Cellular Level

While the exact molecular mechanisms of this compound are not fully elucidated, research on its parent compound, barbamide, provides significant insights into its potential modes of action at the cellular level.

Proposed Disruption of Calcium Signaling in Neuronal Cells

Studies on barbamide in isolated mouse sensory neurons indicate that it does not directly trigger calcium (Ca2+) flux on its own. uky.edunih.govnih.gov However, it significantly modulates calcium signaling pathways. Specifically, barbamide was found to enhance store-operated calcium entry (SOCE) following the depletion of intracellular calcium stores. uky.edunih.govnih.gov This suggests that while barbamide may not be a direct activator of calcium channels, it plays a modulatory role in calcium homeostasis. uky.edunih.gov

Furthermore, barbamide was observed to potentiate the effects of capsaicin, a TRPV1 agonist, leading to an enhanced Ca2+ flux in these neurons. nih.govresearchgate.net Although these investigations focus on barbamide, they propose a plausible mechanism where its analog, this compound, might also interact with and disrupt calcium signaling in neuronal cells, potentially contributing to its biological activity.

Receptor Binding Profiling and Affinity Studies

Kappa Opioid Receptor (KOR) Affinity

Receptor binding screening has revealed that the parent compound, barbamide, exhibits a notable affinity for the kappa opioid receptor (KOR). uky.edunih.gov In a secondary screening assay, barbamide displayed a binding affinity (Ki) value of 79.14 nM for KOR. nih.gov This finding identifies the kappa opioid receptor as a specific molecular target for this class of compounds. While direct receptor binding studies for this compound have not been detailed in the available literature, the data from its parent compound strongly suggest that the molecular scaffold has the potential for interaction with CNS receptors. nih.gov

| Receptor Target | Binding Measurement (Ki) | Value (nM) | Source |

|---|---|---|---|

| Kappa Opioid Receptor (KOR) | Ki | 79.14 | nih.gov |

| Sigma-1 | Ki | 2256 | nih.gov |

| Sigma-2 (TMEM97) | Ki | 2640 | nih.gov |

| Dopamine (B1211576) D3 Receptor (D3R) | Ki | 446 | nih.gov |

| Dopamine Transporter (DAT) | Ki | 3100 | nih.gov |

Dopamine Transporter (DAT) Binding

Similar to the sigma receptors, the direct binding affinity of this compound for the dopamine transporter (DAT) has not been definitively quantified in published research. The dopamine transporter is a crucial protein in the central nervous system, responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. Research on the parent compound, barbamide, has indicated an affinity for DAT. Given the structural similarity between barbamide and this compound, it is plausible that the latter also interacts with the dopamine transporter. However, without specific radioligand binding assays or functional uptake inhibition studies for this compound, its potency and mechanism of interaction with DAT remain to be elucidated.

Evaluation of Selectivity and Minimal Cytotoxicity in Mammalian Cell Lines

A critical aspect of evaluating the therapeutic potential of any compound is its selectivity for its intended targets and its safety profile in normal cells. For this compound, comprehensive studies detailing its selectivity profile against a broad panel of receptors and its cytotoxicity in various mammalian cell lines are not yet available in the scientific literature.

However, preliminary assessments of the related compound, barbamide, have suggested a favorable cytotoxicity profile. Barbamide was found to exhibit little evidence of toxicity against mammalian cell cultures. This finding for the parent compound suggests that this compound may also possess a degree of safety in mammalian cells, but this requires direct experimental verification. To thoroughly assess its potential, future research should focus on determining the half-maximal inhibitory concentration (IC₅₀) of this compound in a range of both cancerous and non-cancerous mammalian cell lines. Such studies are essential to establish a therapeutic window and to understand its potential for selective action against pathological processes while minimizing harm to healthy tissues.

Structure Activity Relationship Sar Studies

Influence of O-Demethylation on Biological Potency

The removal of the O-methyl group at the C4 position of barbamide (B1252183) to yield 4-O-demethylbarbamide has a significant impact on its biological potency. Research has demonstrated that this compound exhibits several-fold improved molluscicidal activity against the snail Biomphalaria glabrata compared to its parent compound, barbamide. nih.gov

The production of this compound was achieved through the heterologous expression of the barbamide biosynthetic gene cluster from the marine cyanobacterium Moorea producens in an engineered strain of Streptomyces venezuelae. nih.gov This biotechnological approach not only provided a sustainable source of the compound but also led to the discovery of this more potent analogue. nih.gov

The enhanced potency of this compound suggests that the free hydroxyl group at the C4 position is a key pharmacophore for its molluscicidal activity. The increased polarity and potential for hydrogen bonding introduced by the hydroxyl group may facilitate stronger interactions with its biological target.

Table 1: Molluscicidal Activity of Barbamide and this compound

| Compound | Organism | Activity Metric | Value |

| Barbamide | Biomphalaria glabrata | LD100 | 22 µM nih.gov |

| This compound | Biomphalaria glabrata | LD50 | 3.9 µM nih.gov |

Correlating Structural Modifications with Receptor Binding Affinities

While specific receptor binding studies for this compound are not yet extensively reported, insights can be drawn from studies on the parent compound, barbamide. Barbamide has been shown to have binding affinity for a range of mammalian receptors, including the dopamine (B1211576) transporter, the kappa opioid receptor, and sigma receptors (sigma-1 and sigma-2/TMEM97). nih.gov

The structural modification from an O-methyl group in barbamide to a hydroxyl group in this compound would likely alter the binding affinity and selectivity for these or other receptors. The presence of a hydrogen bond donor in this compound could lead to new or enhanced interactions with amino acid residues in the binding pockets of its target proteins. This modification could explain the observed increase in molluscicidal potency, suggesting that the target in snails may have a preference for the hydroxyl group.

Further research is needed to elucidate the specific receptor targets of this compound and to correlate its structural features with binding affinities. Such studies would involve competitive binding assays with a panel of receptors to determine the binding profile of this compound and its analogues.

Table 2: Receptor Binding Affinity of Barbamide

| Receptor Target | Ligand | Percent Inhibition at 10 µM |

| Dopamine Transporter | Barbamide | High nih.gov |

| Kappa Opioid Receptor | Barbamide | High nih.gov |

| Sigma-1 Receptor | Barbamide | High nih.gov |

| Sigma-2 Receptor (TMEM97) | Barbamide | High nih.gov |

Systematic Analogue Generation and Evaluation of their Biological Profiles

The discovery of this compound through heterologous expression represents a form of analogue generation by manipulating the biosynthetic pathway. nih.gov This success opens the door for further metabolic engineering efforts to produce other novel barbamide derivatives. By modifying the genes responsible for tailoring enzymes in the barbamide biosynthetic cluster, it may be possible to generate a library of analogues with diverse functional groups at various positions.

Beyond biosynthetic methods, systematic synthetic analogue generation would provide a more controlled approach to exploring the SAR of this compound. A synthetic strategy would allow for the introduction of a wide variety of substituents at the C4 position and other sites on the molecule. For instance, analogues with different alkyl ethers, esters, or other functional groups in place of the hydroxyl group could be synthesized to probe the electronic and steric requirements for optimal activity.

The biological profiles of these systematically generated analogues would then be evaluated through a battery of assays, including molluscicidal activity tests and receptor binding screens. This would provide a comprehensive understanding of how different structural modifications influence the biological activity and selectivity of the this compound scaffold.

Computational Approaches to SAR Prediction and Validation

Computational methods are powerful tools for predicting and validating the structure-activity relationships of bioactive molecules like this compound. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can provide valuable insights into the key structural features driving biological activity and receptor interactions.

A 3D-QSAR model could be developed for a series of this compound analogues to correlate their structural properties with their observed molluscicidal potency. Such a model would help in identifying the key steric, electronic, and hydrophobic features that are critical for activity, thereby guiding the design of new, more potent analogues.

Molecular docking simulations could be employed to predict the binding mode of this compound and its analogues within the active site of its putative receptor(s). These simulations can help in understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. The insights gained from docking studies can be used to explain the observed SAR and to prioritize the synthesis of new analogues with improved binding characteristics.

While specific computational studies on this compound have not yet been published, the application of these in silico tools holds great promise for accelerating the discovery and optimization of novel molluscicides based on this natural product scaffold.

Chemical Synthesis Approaches and Methodological Developments

Considerations for Total Chemical Synthesis of Complex Natural Products

The total synthesis of complex natural products is a significant undertaking that serves as a benchmark for the capabilities of organic synthesis. researchgate.netnih.gov It not only confirms the proposed structure of a molecule but also provides a renewable source for biological testing and analog development. However, the path to synthesizing molecules like barbamide (B1252183) is fraught with challenges stemming from their intricate architectures. researchgate.netsouthampton.ac.uk

Key considerations and challenges include:

Structural Complexity : Natural products often feature dense arrays of stereocenters, unusual functional groups, and complex ring systems. Barbamide, for instance, is a mixed polyketide-peptide hybrid containing a rare trichloromethyl group, a thiazole (B1198619) ring, and multiple stereocenters, all of which demand precise control during synthesis. nih.gov

Stereoselectivity : Achieving the correct three-dimensional arrangement of atoms is paramount, as different stereoisomers can have vastly different biological activities. The development of asymmetric catalysis and stereoselective reactions is crucial for enantioselective syntheses. researchgate.net

Strategies for Constructing Structurally Complex Thiazole-Containing Polyketide-Peptide Hybrids

Barbamide is a member of the thiazole-containing polyketide-peptide hybrid family of natural products. nih.gov The construction of this unique structural class requires methods that can seamlessly merge peptide chemistry with polyketide synthesis and heterocycle formation.

The thiazole ring in barbamide is biosynthesized from a cysteine residue within a non-ribosomal peptide synthetase (NRPS) module. nih.gov Chemical syntheses aim to replicate this structure through various methods:

Hantzsch Thiazole Synthesis : This is a classic and widely used method for forming a thiazole ring. It typically involves the reaction of a thioamide with an α-haloketone. nih.gov In the context of synthesizing complex fragments for molecules like barbamide, a precursor containing a thioamide can be reacted with a component containing a bromoketone functionality to form the thiazole core. nih.gov

Robinson-Gabriel Cyclization : This method involves the cyclization and dehydration of an α-acylamino ketone to form an oxazole, which can be a precursor or an analogous heterocycle to the thiazole. Modifications of this chemistry can be adapted for thiazole synthesis. figshare.com

Integration with Peptide Synthesis : These heterocycle-forming reactions must be compatible with standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase coupling. nih.gov The challenge lies in developing reaction conditions that form the thiazole ring without racemizing adjacent chiral centers or affecting sensitive functional groups elsewhere in the peptide-polyketide chain.

The assembly of the full backbone involves the strategic coupling of the polyketide portion (the trichloroisovaleryl-acetate unit) with the peptide portion (containing L-phenylalanine and the thiazole derived from L-cysteine). This requires robust amide bond-forming reactions that can join sterically hindered or complex fragments.

Development of Synthetic Methodologies for Barbamide and Related Structures

The first total synthesis of barbamide, the parent compound of 4-O-demethylbarbamide, was a landmark achievement that provided a blueprint for accessing this molecular architecture. rsc.orgresearchgate.net The strategy was convergent, highlighting the efficiency of this approach for complex targets.

The key features of the synthesis are outlined below:

| Phase | Key Fragments/Intermediates | Description of Synthetic Steps |

| Fragment 1 Synthesis | (S)-3-trichloromethylbutanoyl chloride | This fragment contains the distinctive trichloromethyl group. Its synthesis originates from L-leucine, establishing the correct stereochemistry. |

| Fragment 2 Synthesis | N-methyl-(S)-dolaphenine | This novel secondary amine, containing a thiazole ring, was prepared in six steps from N-Cbz-L-phenylalanine. This route establishes the other key stereocenter and the heterocyclic core. |

| Fragment Coupling | β-keto amide intermediate | The two primary fragments were coupled. The (S)-3-trichloromethylbutanoyl chloride was first reacted with Meldrum's acid, and the resulting product was then combined with N-methyl-(S)-dolaphenine to form a β-keto amide. |

| Final Steps | (E)-enol ether | The β-keto amide was converted into the required (E)-enol ether, completing the carbon skeleton of barbamide. This step finalizes the total synthesis of the natural product. rsc.org |

This synthetic route confirmed the absolute stereochemistry of barbamide and demonstrated a viable pathway for producing the core structure shared by this compound. The synthesis of this compound itself would require a modification of this route, likely by using a protecting group strategy on the phenol (B47542) of the dolaphenine fragment that could be removed at the end of the synthesis, or by starting with a precursor that lacks the O-methyl group.

Advances in Biocatalytic and Semi-Synthetic Methods for Analog Production

While total chemical synthesis provides a powerful tool, it can be long and costly. researchgate.net Biocatalytic and semi-synthetic methods offer an alternative and complementary approach, leveraging the efficiency and selectivity of enzymes to produce natural products and their analogs. researchgate.netnih.gov

A pivotal development in the production of barbamide analogs was the successful heterologous expression of the barbamide biosynthetic gene cluster. researchgate.net This work provided the first and most direct route to this compound.

Key Findings from Heterologous Expression Study:

| Method | Organisms Used | Outcome | Significance |

| Gene Cluster Cloning & Expression | - Source: Marine cyanobacterium Moorea producens (formerly Lyngbya majuscula)- Host: Terrestrial actinobacterium Streptomyces venezuelae | Production of a new barbamide congener, identified as This compound . | - Demonstrates the feasibility of producing complex marine natural products in a more easily culturable terrestrial host.- The production of a new analog suggests that the host organism may lack the specific O-methyltransferase enzyme that is present in the native producer, or that the substrate is not recognized by the host's enzymes. researchgate.net- This approach opens the door for metabolic engineering, where genes can be added or deleted to create a wider library of novel analogs for drug discovery. |

This chemoenzymatic strategy highlights the potential of combining genetic engineering with chemical principles to access novel chemical diversity. researchgate.net Future advances in this area could involve:

Enzyme Engineering : Modifying the substrate specificity of enzymes within the barbamide pathway to incorporate different building blocks, leading to a wider range of analogs. nih.gov

Cell-Free Biosynthesis : Using isolated and purified enzymes from the pathway to perform specific transformations in vitro, offering greater control over the reaction.

Semi-synthesis : Using a natural product like barbamide or a biosynthetic intermediate as a starting scaffold and then applying chemical modifications to generate derivatives. This approach can be more efficient than starting from scratch. nih.gov

These biocatalytic and semi-synthetic methods represent a sustainable and versatile platform for the production and diversification of complex natural products like this compound. almacgroup.comdrpress.org

Advanced Research Methodologies and Future Directions

Innovations in Analytical Techniques for Complex Natural Products

The structural complexity and the presence of multiple stereoisomers in natural products such as 4-O-demethylbarbamide present significant analytical challenges. Overcoming these hurdles requires the application of cutting-edge analytical technologies that offer high resolution, sensitivity, and specificity.

Hyphenated Chromatography-Mass Spectrometry (LC-MS/MS)

Hyphenated techniques, particularly those coupling a separation method with a spectroscopic detection technology, are indispensable in the analysis of intricate biomaterials like marine natural products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the qualitative and quantitative analysis of such compounds.

In the initial characterization of this compound produced through heterologous expression, High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) played a crucial role. Analysis of the organic extract from the recombinant Streptomyces venezuelae strain revealed a distinct peak with a mass-to-charge ratio (m/z) of 448. The MS/MS fragmentation pattern of this peak showed characteristic chlorine isotope signatures and yielded fragment ions that were compared to those of barbamide (B1252183), suggesting a close structural relationship. Specifically, the loss of 14 Da from a diagnostic fragment of barbamide indicated the absence of a methyl group, leading to the putative identification of the new compound as this compound princeton.edu.

Modern advancements in liquid chromatography, such as Ultra-High-Performance Liquid Chromatography (UHPLC), offer even greater resolving power, which is critical for separating complex mixtures of isomers that are often present in natural product extracts nih.gov. The high resolution of UPLC can effectively separate peptide isomers, which have identical molecular formulas, based on subtle differences in their physicochemical properties, allowing for their individual detection and characterization by MS/MS nih.gov. This capability is particularly relevant for compounds like this compound, which exists as a mixture of interconverting isomers.

| Analytical Technique | Application in this compound Research | Key Findings |

| HPLC-ESI-MS/MS | Detection and initial identification of this compound from a heterologous host. | Revealed a peak at m/z 448 with a fragmentation pattern indicative of a demethylated barbamide analogue princeton.edu. |

| UHPLC-MS/MS | Potential for high-resolution separation of the interconverting isomers of this compound. | Offers enhanced separation of peptide isomers, crucial for the specific detection and characterization of each isomeric form nih.gov. |

Advanced NMR Pulse Sequences and Data Processing for Isomeric Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the definitive structure elucidation of natural products. However, the presence of isomeric mixtures, as observed for this compound, complicates spectral analysis. The ¹H NMR spectrum of this compound was found to be complex due to the presence of four interconverting isomers in an equilibrium ratio of approximately 17:7:2:1 princeton.edu.

To unravel such complex spectral data, advanced NMR pulse sequences and data processing techniques are essential. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to establish through-bond connectivities and piece together the molecular structure nih.gov. For determining the relative stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) and T-ROESY (Transverse Rotating-frame Overhauser Effect Spectroscopy) experiments are employed to probe through-space proton-proton interactions nih.gov.

In cases of significant spectral overlap, which is common with isomeric mixtures, specialized pulse sequences can be utilized. For instance, selective 1D versions of 2D experiments can provide high-resolution spectra for specific protons, aiding in the unambiguous assignment of their correlations. Furthermore, advanced data processing techniques, such as forward linear prediction, can enhance spectral resolution without increasing experiment time nih.gov. While the specific advanced pulse sequences used for the four interconverting isomers of this compound were not detailed in the initial report, the successful assignment of nearly all shifts for the four isomers underscores the power of modern 1D and 2D NMR methods in handling such complex mixtures princeton.edu.

| NMR Technique | Purpose in Isomeric Mixture Analysis | Relevance to this compound |

| 1D and 2D NMR (COSY, HSQC, HMBC) | Establishing the planar structure and connectivity of each isomer. | Used to assign the chemical shifts of the four interconverting isomers of this compound princeton.edu. |

| NOESY/T-ROESY | Determining the relative stereochemistry and spatial proximity of protons in each isomer. | Essential for defining the 3D structure of each of the four isomers. |

| Selective 1D NMR Experiments | Resolving overlapping signals to clarify specific correlations. | Potentially employed to disentangle the complex spectra of the isomeric mixture. |

| Advanced Data Processing | Enhancing spectral resolution to better distinguish signals from different isomers. | Crucial for accurate data interpretation of the complex NMR spectra nih.gov. |

Synthetic Biology and Metabolic Engineering for Enhanced Production and Diversification

The limited availability of many marine natural products from their native sources is a significant bottleneck for further research and development. Synthetic biology and metabolic engineering offer powerful solutions to this problem by enabling the heterologous production of these compounds and the generation of novel analogues.

Activation of Silent Biosynthetic Gene Clusters

Many microbial genomes contain "silent" or "cryptic" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions princeton.edufrontiersin.org. These silent BGCs represent a vast and untapped reservoir of novel natural products. The bar gene cluster, responsible for the biosynthesis of barbamide, was successfully cloned and characterized, revealing a mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system nih.gov.

The production of this compound was achieved through the heterologous expression of the entire barbamide BGC in Streptomyces venezuelae nih.gov. This achievement demonstrates the feasibility of activating a marine cyanobacterial BGC in a terrestrial host to produce a novel derivative. Several strategies can be employed to activate silent BGCs, including:

Promoter Engineering: Replacing the native promoter of a silent BGC with a strong, constitutive promoter to drive gene expression.

Ribosome Engineering: Introducing mutations in ribosomal proteins or RNA polymerase to alter global gene expression and potentially activate silent pathways frontiersin.org.

Heterologous Expression: Transferring the entire BGC into a well-characterized and genetically tractable host organism, as was done for the barbamide cluster nih.gov.

Co-culture: Growing the producing organism with other microorganisms to elicit the production of secondary metabolites through inter-species interactions encyclopedia.pub.

The successful production of this compound through heterologous expression of the bar cluster highlights the potential of this approach for discovering new analogues and for providing a sustainable supply of these valuable compounds.

Combinatorial Biosynthesis for Novel Analogues

Combinatorial biosynthesis involves the genetic engineering of biosynthetic pathways to create novel "unnatural" natural products. This can be achieved by swapping domains or modules within PKS and NRPS enzymes, altering substrate specificities, or introducing new tailoring enzymes. The modular nature of the barbamide PKS/NRPS assembly line makes it a prime candidate for such engineering efforts nih.govnih.gov.

While specific examples of combinatorial biosynthesis applied to the barbamide pathway to generate novel analogues are not yet reported, the principles have been successfully applied to other PKS/NRPS systems. For instance, domain and module swapping in other systems have led to the creation of new lipopeptides with altered amino acid sequences and improved biological activities. These strategies could potentially be applied to the barbamide BGC to generate a library of novel analogues of this compound with diverse structural modifications. Such modifications could include alterations in the amino acid residues, changes in the polyketide chain, or different halogenation patterns, leading to compounds with potentially enhanced or novel bioactivities.

Computational Chemistry and In Silico Modeling for Mechanistic and SAR Studies

Computational chemistry and in silico modeling are becoming increasingly integral to natural product research. These approaches can provide valuable insights into the mechanism of action, predict biological activity, and guide the design of new analogues with improved properties.

For a compound like this compound, computational methods could be employed in several ways:

Molecular Docking: To predict how this compound and its analogues bind to their biological targets. This can help to elucidate the molecular basis of their bioactivity and identify key interactions.

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the structural features of a series of compounds with their biological activity. QSAR models can be used to predict the activity of newly designed analogues and prioritize them for synthesis and testing.

Molecular Dynamics Simulations: To study the dynamic behavior of this compound and its interactions with its target over time. This can provide a more detailed understanding of the binding process and the conformational changes that may occur.

While specific in silico studies on this compound have not been published, the application of these methods to other bioactive compounds has demonstrated their utility in drug discovery and development nih.govmdpi.com. For instance, recent research on barbamide has shown its affinity for several receptors in the mammalian nervous system, and in silico modeling could be used to explore these interactions in greater detail and guide the design of analogues with enhanced selectivity and potency researchgate.net. The development of computational models for barbamide derivatives would be a valuable future direction to accelerate the discovery of new therapeutic leads from this chemical class.

Future Prospects for this compound Research

The discovery and synthesis of this compound, a potent molluscicidal agent derived from a marine cyanobacterium, have opened new avenues for research. nih.govresearchgate.net The successful production of this compound through heterologous expression has not only provided a more accessible supply but has also highlighted the potential of biotechnological approaches for investigating complex marine natural products. nih.govresearchgate.netfigshare.com Future research is poised to build upon these foundational achievements, focusing on a deeper understanding of the compound's biological interactions, the development of sophisticated biosynthetic technologies, and the establishment of sustainable production pipelines.

Expanding Understanding of Molecular Targets and Pathways

A primary objective for future research is the precise identification of the molecular targets and biochemical pathways affected by this compound. While the compound is recognized as a more potent molluscicide than its parent compound, barbamide, its exact mechanism of action remains an area for intensive investigation. nih.gov

Recent studies on barbamide have provided significant leads, revealing its affinity for several membrane-bound receptors and transporters within the mammalian nervous system. nih.govnih.govuky.edu This research demonstrated that barbamide binds to the kappa opioid receptor (KOR), sigma-1 and sigma-2 (TMEM97) receptors, the dopamine (B1211576) D3 receptor, and the dopamine transporter (DAT). nih.gov Furthermore, barbamide was found to enhance the effects of the TRPV1 agonist capsaicin and modulate store-operated calcium entry (SOCE) in sensory neurons. nih.govnih.govuky.edu

These findings offer a critical starting point for investigating this compound. Future research will likely focus on:

Comparative Receptor Affinity Studies: Systematically screening this compound against the same panel of receptors to determine if its increased potency is correlated with higher binding affinity or a different target profile compared to barbamide.

Functional Assays: Moving beyond binding studies to elucidate how this compound functionally alters its targets, particularly in molluscan systems, to understand the downstream pathways leading to its potent toxicity in these organisms.

Pathway Analysis: Employing proteomics and metabolomics to analyze the global changes within snail cells upon exposure to this compound, which can help map the affected biochemical pathways and uncover previously unknown targets.

This multi-pronged approach will be crucial for translating the compound's potent bioactivity into a comprehensive understanding of its molecular interactions.

| Receptor/Target | Binding Affinity (Ki) |

|---|---|

| Kappa Opioid Receptor (KOR) | 79.14 nM |

| Dopamine D3 Receptor (D3R) | 446 nM |

| Sigma-1 Receptor | 2256 nM |

| Sigma-2 Receptor (TMEM97) | 2640 nM |

| Dopamine Transporter (DAT) | 3100 nM |

Data sourced from studies on the parent compound, barbamide, which inform potential research directions for this compound. nih.gov

Development of New Biosynthetic Tools for Marine Microorganisms

The production of this compound was a landmark achievement, demonstrating the first functional heterologous expression of a complete marine cyanobacterial NRPS/PKS gene cluster. nih.gov The future of research in this area hinges on the continued development of more advanced and efficient biosynthetic tools to explore the vast, untapped chemical diversity of marine microbes. mdpi.comnih.govnih.gov

Key future directions include:

Genomic and Metagenomic Mining: Advances in DNA sequencing and bioinformatics make it possible to rapidly identify novel biosynthetic gene clusters (BGCs) from both culturable and unculturable marine microorganisms. mdpi.comnih.govresearchgate.net Future efforts will focus on developing more sophisticated algorithms to predict the chemical structures and functions of the resulting natural products directly from genomic data. mdpi.com

Synthetic Biology and Host Engineering: The use of well-characterized host organisms like Streptomyces for heterologous expression is a proven strategy. nih.gov Future work will involve engineering a wider range of robust host systems, including other bacteria and yeast, optimized for producing marine metabolites. frontiersin.org This includes adapting synthetic biology techniques to marine cyanobacteria themselves to fully unlock their biotechnological potential. frontiersin.org

Combinatorial Biosynthesis: This approach involves the genetic manipulation of BGCs to create novel analogs of existing natural products. mdpi.comnih.gov By swapping domains or individual enzymes within the barbamide biosynthetic pathway, researchers could generate a library of this compound derivatives with potentially improved potency, selectivity, or stability.

These tools will not only facilitate the production of this compound and its analogs but also accelerate the discovery of entirely new bioactive compounds from the marine environment. researchgate.net

Strategies for Sustainable Supply of Complex Marine Metabolites

A significant hurdle in the development of marine natural products is securing a reliable and sustainable supply. researchgate.net Wild harvesting of source organisms is often impractical and environmentally destructive, as target compounds are typically present in minute quantities. ubd.edu.bn The complexity of molecules like this compound also makes total chemical synthesis economically challenging for large-scale production. researchgate.net

Future research must therefore prioritize scalable and sustainable production strategies:

Fermentation Optimization: For compounds produced by culturable microorganisms, optimizing fermentation conditions (e.g., media composition, temperature, pH) can significantly increase yields.

Heterologous Expression at Scale: The successful expression of the barbamide gene cluster in Streptomyces venezuelae provides a blueprint for sustainable production. nih.govresearchgate.netfigshare.com Future work will focus on scaling up these fermentation processes from the laboratory bench to industrial bioreactors, ensuring a consistent and cost-effective supply.

Semi-synthesis: This strategy involves producing a core scaffold of the molecule through fermentation or extraction and then using chemical synthesis to add functional groups or make modifications. This can be more efficient than total synthesis for complex molecules.

Cell-Free Biosynthesis: An emerging frontier involves using cell-free systems containing only the necessary biosynthetic enzymes to produce the target compound. This approach avoids issues related to cell growth and viability and can achieve high product purity.

By developing these multifaceted strategies, the scientific community can overcome the supply bottleneck that has historically hindered the translation of promising marine metabolites from discovery to practical application. ubd.edu.bn

Conclusion and Research Outlook

Summary of Current Academic Understanding of 4-O-Demethylbarbamide

This compound is a naturally occurring lipopeptide that is a structural analog of the more widely known compound, barbamide (B1252183). nih.govnih.gov It is produced by the marine cyanobacterium Moorea producens (previously classified as Lyngbya majuscula), a prolific source of diverse and bioactive secondary metabolites. nih.govresearchgate.netresearchgate.net The core structure of this compound is characterized by a trichloroleucyl starter unit, a feature it shares with barbamide, which is assembled by a mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. nih.gov

A significant breakthrough in the study of this compound was its production through heterologous expression. nih.govnih.govacs.org The entire barbamide biosynthetic gene cluster from Moorea producens was successfully expressed in the terrestrial actinobacterium Streptomyces venezuelae. nih.govnih.gov This not only confirmed the genetic basis for its production but also provided a more accessible route for obtaining the compound, as Moorea producens is a slow-growing and genetically intractable organism. nih.gov

Initial biological screening of this compound has revealed it to be a potent molluscicidal agent. nih.gov Notably, it exhibits several-fold greater potency against the snail Biomphalaria glabrata compared to its parent compound, barbamide. nih.gov The structural difference between the two compounds is the absence of an O-methyl group at the C-4 position in this compound, which results in a ketone at this position. nih.gov Spectroscopic analysis of this compound is complicated by the presence of four interconverting isomers in solution. nih.gov

The table below summarizes the key known features of this compound.

| Feature | Description |

| Compound Type | Lipopeptide |

| Natural Source | Moorea producens (marine cyanobacterium) |

| Biosynthesis | Mixed Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway |

| Key Structural Feature | Trichloroleucyl starter unit; Ketone at C-4 position |

| Relationship to Barbamide | 4-O-demethylated analog |

| Confirmed Biological Activity | Potent molluscicide |

| Production Method | Heterologous expression in Streptomyces venezuelae |

Remaining Academic Questions and Knowledge Gaps

Despite the foundational understanding established through its discovery and heterologous production, significant questions and knowledge gaps concerning this compound remain.

A primary unanswered question lies within its biosynthesis. While the overarching barbamide gene cluster has been identified, the specific enzymatic step and the enzyme responsible for the O-demethylation that distinguishes this compound from barbamide have not been characterized. nih.gov It is unclear whether this demethylation is a modification of barbamide or if this compound is an intermediate in the barbamide biosynthetic pathway that fails to be methylated in the heterologous host.

Furthermore, the biological activity profile of this compound is largely unexplored. Its potent molluscicidal activity is the only well-documented biological effect. nih.gov Given that many marine cyanobacterial natural products exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroactive properties, the full therapeutic potential of this compound is unknown. nih.govresearchgate.net The mode of action for its molluscicidal activity has also not been elucidated.

Recent research on barbamide has suggested that it may interact with central nervous system receptors, such as sigma receptors, and modulate calcium signaling in neurons. nih.gov Whether this compound shares these neuroactive properties is a critical open question. The structural difference at the C-4 position could significantly impact its target binding and biological function.

Finally, a total chemical synthesis of this compound has not been reported. The absence of a synthetic route limits the ability to produce larger quantities for extensive biological testing and to generate structural analogs for structure-activity relationship (SAR) studies.

Proposed Future Research Trajectories for Deeper Mechanistic and Synthetic Understanding

To address the existing knowledge gaps, several future research trajectories can be proposed for a more comprehensive understanding of this compound.

Q & A

Q. What methodologies are used to study the biosynthesis of 4-O-demethylbarbamide in heterologous hosts?

Heterologous expression of the barbamide biosynthetic gene cluster (barA–barK) in Streptomyces venezuelae is the primary approach. The gene cluster was cloned into a replicative E. coli–Streptomyces shuttle vector (pDHS702) under the control of the pikAI promoter . HPLC-ESI-MS/MS analysis confirmed the production of 4-O-demethylbarbamide (m/z 448 with three chlorine isotopes) in engineered S. venezuelae YJ348 . Codon optimization and promoter compatibility studies are critical for improving yields due to codon usage bias between cyanobacteria and actinobacteria .

Q. How is the structure of this compound elucidated?

Structural identification relies on HPLC-ESI-MS/MS for molecular weight determination (m/z 448) and isotopic signatures (three chlorines). NMR spectroscopy (1D and 2D methods, including HMBC and NOESY) resolves its four interconverting isomers (2a–2d) in equilibrium . Key features include a ketone at C-4 (δC 201.7) and a cis-amide bond in isomer 2d, confirmed by chemical shifts (δH 6.00 for H-7, δC 58.0 for C-7) .

Q. What is the biological significance of this compound?

The compound exhibits potent molluscicidal activity against Biomphalaria glabrata (LD50 3.9 μM), outperforming barbamide (LD100 22 μM). This makes it a candidate for controlling snail-borne diseases like schistosomiasis .

Advanced Research Questions

Q. What challenges arise in heterologous production of this compound, and how are they addressed?

Low yields (<1 μg/L) occur due to codon usage bias (cyanobacterial vs. actinobacterial %GC content) and inefficient translation of barF (encoding O-methyltransferase) in S. venezuelae . Semi-quantitative RT-PCR confirmed transcription of barF, but protein instability or missing cofactors likely prevent methylation . Codon optimization and promoter engineering (e.g., replacing native promoters with Streptomyces-compatible ones) are proposed solutions .

Q. How do structural isomers of this compound complicate NMR analysis?

The compound exists as four isomers (2a–2d) in a 17:7:2:1 ratio, arising from trans-to-cis amide bond isomerization. Advanced NMR techniques (e.g., HMBC correlations from H-2/H2-3/H2-5 to C-4) differentiate isomers, while NOESY correlations (e.g., between NCH3 and H2-5 in 2a) resolve spatial arrangements .

Q. Why does the heterologous host produce this compound instead of barbamide?

Despite transcriptional activity of barF, the O-methyltransferase may lack essential cofactors (e.g., S-adenosylmethionine) or encounter unfavorable substrate geometry (E-enol intermediate) in S. venezuelae . This suggests host-specific post-translational modifications or energetic barriers in methyl transfer .

Q. How do biosynthetic discrepancies between native and heterologous systems inform pathway engineering?

The absence of barbamide in S. venezuelae highlights gaps in tailoring enzyme functionality (e.g., BarF). Comparative metabolomics of Moorea producens and S. venezuelae extracts can identify missing intermediates or regulatory elements .

Q. What justifies the use of Streptomyces venezuelae as a heterologous host despite codon bias?

S. venezuelae accommodates large gene clusters (e.g., the 26-kb barbamide cluster) and supports PKS/NRPS machinery. Its rapid growth (~6-day doubling time) and genetic tractability outweigh limitations from codon bias .

Q. How are contradictions in transcript vs. product data resolved (e.g., barF expression without methylation)?

Transcript presence does not guarantee functional protein. Proteomic analysis (e.g., Western blotting) and enzyme activity assays (e.g., methyltransferase activity in vitro) are required to confirm BarF functionality .

Q. What analytical techniques validate the chlorine isotopic signature in this compound?

High-resolution MS/MS fragments (m/z 231, 219, 188, 134) and isotopic patterns (three chlorine atoms) confirm the structure. Chlorine-specific fragmentation (e.g., loss of HCl) further validates halogenation .

Tables

Table 1: Key Spectral Data for 4-O-Demethylbarbamide

| Parameter | Value/Observation | Reference |

|---|---|---|

| Molecular ion (HPLC-MS) | m/z 448 [M+H]<sup>+</sup> | |

| Chlorine isotopes | 3 Cl atoms (characteristic cluster) | |

| NMR (C-4 ketone) | δC 201.7 (HMBC correlations) | |

| Isomer ratio (2a:2d) | 17:7:2:1 |

Table 2: Comparative Bioactivity of Barbamide Derivatives

| Compound | Molluscicidal Activity (LD50) | Reference |

|---|---|---|

| Barbamide | LD100 22 μM | |

| 4-O-Demethylbarbamide | LD50 3.9 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro